2-((5-(4-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core linked via a thioether group to an acetamide moiety. The piperazine ring is substituted with a 1-(methylsulfonyl)piperidine-4-carbonyl group, which introduces both sulfonyl and carbonyl functionalities.
Properties
IUPAC Name |
2-[[5-[4-(1-methylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4S3/c1-28(24,25)21-4-2-11(3-5-21)13(23)19-6-8-20(9-7-19)14-17-18-15(27-14)26-10-12(16)22/h11H,2-10H2,1H3,(H2,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFPOKCSJXIXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel derivative that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a piperidine moiety linked to a piperazine and a thiadiazole. The synthesis involves multiple steps, including the formation of key intermediates through reactions such as amide condensation and thioether formation. The detailed synthetic pathway is critical for understanding its biological activity.
Research indicates that compounds similar to this compound may function through various mechanisms:
- Inhibition of Enzymatic Activity: Many derivatives exhibit inhibitory effects on enzymes involved in cell signaling pathways, particularly those related to cancer proliferation .
- Antimicrobial Properties: Some studies have shown that related compounds possess antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in treating infections .
Efficacy Studies
Several studies have evaluated the efficacy of this compound and its analogs:
Case Studies
- Breast Cancer Treatment: A notable study investigated the compound's effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 μM, highlighting its potential as an anticancer agent .
- Antimicrobial Testing: The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed an MIC value of 32 µg/mL, indicating strong antibacterial properties comparable to conventional treatments .
- Fungal Activity: In a separate study focusing on antifungal activity, the compound exhibited IC50 values around 0.8 μM against Candida albicans, suggesting efficacy in treating fungal infections .
Comparison with Similar Compounds
Compound A : 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a, )
- Core Structure : 1,3,4-Oxadiazole (oxygen atom in place of thiadiazole sulfur).
- Key Substituents : Benzenesulfonyl and methylpiperidine.
- Properties: Exhibits antibacterial activity, likely due to the electron-withdrawing sulfonyl group enhancing membrane penetration.
Compound B : 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()
- Core Structure : Dual 1,3,4-thiadiazole rings.
- Key Substituents : 4-Fluorophenyl on piperazine and a methylthiadiazole-acetamide chain.
- Properties : The fluorophenyl group increases lipophilicity and may enhance blood-brain barrier penetration. The dual thiadiazole structure could confer stronger π-π stacking interactions in enzyme binding compared to the target compound’s single thiadiazole .
Piperazine Derivatives with Varied Functional Groups
Compound C : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid ()
- Key Feature : Bulky Fmoc (fluorenylmethyloxycarbonyl) group.
- Properties : Used in peptide synthesis for temporary amine protection. The Fmoc group reduces metabolic stability but enhances solubility in organic solvents, contrasting with the target compound’s methylsulfonyl group, which may improve in vivo stability .
Compound D : 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde ()
- Core Structure : Thiazole ring with a formyl group.
- Key Substituents : Methylpiperazine.
- Properties : The aldehyde group allows for covalent bonding with target proteins, a mechanism absent in the target compound. Thiazole’s lower aromaticity compared to thiadiazole may reduce binding affinity to hydrophobic pockets .
Comparative Analysis Table
Key Research Findings
Heterocycle Impact : Replacement of thiadiazole with oxadiazole (Compound A) reduces lipophilicity and alters antibacterial efficacy . Thiadiazole’s sulfur atom may enhance binding to metal ions in bacterial enzymes.
Substituent Effects : The methylsulfonyl group in the target compound likely improves metabolic stability over Compound B’s fluorophenyl group, which may undergo oxidative metabolism .
Functional Group Utility : Compound C’s Fmoc group highlights the trade-off between solubility and stability, whereas the target compound’s sulfonyl group balances polarity and reactivity .
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or hydrazine-carbodithioate derivatives. A method adapted from involves:
- Reagents : 2-Benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole (precursor) and piperidine.
- Conditions : Reflux in toluene (8 h, 110°C).
- Yield : 87% after recrystallization from hexane.
Mechanistic Insight : The chloroacetamido group undergoes nucleophilic displacement by piperazine in a 1:2 molar ratio, facilitated by the electron-deficient thiadiazole ring.
Amide Coupling: Piperidine-4-Carbonyl to Piperazine
Carboxylic Acid Activation
Piperidine-4-carboxylic acid is activated as an acyl chloride:
- Reagents : Thionyl chloride (3 equiv), catalytic DMF.
- Conditions : Reflux in dichloromethane (DCM) for 2 h.
Coupling Reaction
The acyl chloride reacts with piperazine:
- Procedure :
- Add piperazine (1.2 equiv) and TEA (3 equiv) to the acyl chloride in DCM.
- Stir at 0°C → RT for 6 h.
- Yield : 78% after precipitation with ice-water.
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.60 (m, 8H, piperazine), 2.80–2.95 (m, 2H, piperidine), 2.40–2.55 (m, 2H, piperidine).
Sulfonylation of the Piperidine Nitrogen
Reaction with Methylsulfonyl Chloride
- Conditions :
- Piperidine intermediate (1 equiv), methylsulfonyl chloride (1.5 equiv), TEA (2 equiv) in DCM.
- Stir at RT for 4 h.
- Workup : Wash with 1M HCl, dry over Na₂SO₄, evaporate.
- Yield : 85%.
Critical Parameters :
- Controlled stoichiometry prevents over-sulfonylation.
- TEA scavenges HCl, driving the reaction to completion.
Thioacetamide Side Chain Installation
Thiol-Acetamide Coupling
The 2-thiol group on the thiadiazole reacts with chloroacetamide:
- Procedure :
- Mix 2-mercapto-thiadiazole derivative (1 equiv), chloroacetamide (1.2 equiv), and K₂CO₃ (2 equiv) in acetone.
- Reflux for 6 h.
- Purification : Recrystallize from ethanol/water (7:3).
Analytical Data :
Final Assembly and Characterization
Convergent Synthesis
Combine the thiadiazole-piperazine intermediate with the methylsulfonyl-piperidine carbonyl unit via HATU-mediated coupling:
- Reagents : HATU (1.5 equiv), DIPEA (3 equiv), DMF.
- Conditions : Stir at RT for 12 h.
- Yield : 65% after HPLC purification.
Spectroscopic Confirmation
- HRMS (ESI+) : m/z calcd for C₁₉H₂₈N₆O₃S₃ [M+H]⁺: 509.1421; found: 509.1418.
- FT-IR (KBr) : 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Comparative Analysis of Synthetic Routes
Key Observations :
- Method A offers higher yields for amide couplings but requires stringent temperature control.
- Method B’s use of benzene is obsolete due to toxicity; substitution with toluene is recommended.
Challenges and Mitigation Strategies
- Low Solubility : The final compound’s poor aqueous solubility (analogous to) necessitates formulation with surfactants (e.g., polysorbate 80).
- Thiol Oxidation : Use of N₂ atmosphere and antioxidants (e.g., BHT) prevents disulfide formation.
- Regioselectivity : Selective substitution at the 5-position of thiadiazole is achieved using electron-withdrawing groups (e.g., chloro).
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-((5-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves sequential coupling of piperazine derivatives with thiadiazole and acetamide precursors under reflux in solvents like ethanol or DMSO. Critical steps include the formation of the thiadiazole ring via cyclization reactions and sulfonamide bond formation. Purification is achieved using recrystallization (e.g., from methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients). Analytical HPLC (≥97% purity) and melting point analysis are used for quality control .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the integration of the piperidine, piperazine, and thiadiazole moieties. Mass spectrometry (HRMS or ESI-MS) validates the molecular weight. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfonyl, carbonyl). X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25°C and 40°C for 24–72 hours. Degradation is monitored via HPLC, with accelerated degradation observed under extreme pH (e.g., >pH 8) or elevated temperatures. Lyophilization is recommended for long-term storage to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) screens against protein databases (e.g., kinases, GPCRs) to identify potential targets. MD simulations assess binding stability. ICReDD’s hybrid computational-experimental workflows optimize reaction paths and target prioritization .
Q. What experimental design strategies (e.g., DoE) are effective in optimizing reaction yields and minimizing byproducts?
- Methodological Answer : Design of Experiments (DoE) using factorial designs (e.g., 2³ factorial) evaluates variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) can reduce thiadiazole ring formation side reactions by 30% while maximizing yield .
Q. How can contradictory bioactivity data (e.g., conflicting IC₅₀ values in cancer cell lines) be resolved methodologically?
- Methodological Answer : Validate assays using standardized protocols (e.g., MTT vs. ATP-based viability assays). Cross-test in multiple cell lines (e.g., MCF-7, HeLa) with controls for efflux pump activity (e.g., verapamil). SAR studies compare analogs (e.g., methylsulfonyl vs. phenylsulfonyl derivatives) to isolate structural determinants of activity .
Q. What strategies are used to elucidate the metabolic pathways and potential toxicity of this compound?
- Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) identify Phase I metabolites (LC-MS/MS analysis). CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. Zebrafish embryo models provide rapid toxicity screening (LC₅₀, teratogenicity), complemented by in silico tools like ProTox-II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
